3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride
Description
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride (CAS: Not available, Cat. No. PI-23117) is a sulfonyl chloride derivative featuring a methoxy group at the para position and a 2-chloroacetylamino substituent at the meta position on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, which have applications in pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, while the chloroacetyl moiety may contribute to electrophilic reactivity or biological activity.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSXARMGHSEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373873 | |
| Record name | 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-70-8 | |
| Record name | 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride typically involves the following steps:
N-Chloroacetylation: The starting material, 4-methoxyaniline, undergoes N-chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-chloroacetyl-4-methoxyaniline.
Sulfonylation: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Acylation: The chloroacetyl group can participate in acylation reactions with amines and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like pyridine.
Acylation: Reagents like primary or secondary amines, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Acylated Products: Resulting from acylation reactions.
Sulfonic Acid and Amine Derivatives: Produced from hydrolysis reactions.
Scientific Research Applications
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity. The chloroacetyl group can also participate in acylation reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related sulfonyl chlorides:
Key Observations :
Physical and Chemical Properties
Analysis :
Biological Activity
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride, a sulfonamide derivative, is notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its ability to engage in nucleophilic substitution reactions, acylation, and hydrolysis, which are crucial for its reactivity towards various biological targets.
The biological activity of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride primarily stems from its reactivity with nucleophiles due to the presence of a sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition. The chloroacetyl moiety can also participate in acylation reactions, modifying the structure and function of target proteins or enzymes.
Applications in Medicinal Chemistry
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
- Synthesis of Sulfonamide Derivatives : It serves as an intermediate in the synthesis of various sulfonamide compounds, which have therapeutic applications.
- Modification of Biomolecules : In biological research, it is used to modify biomolecules for studying enzyme mechanisms and protein functions .
Case Studies and Research Findings
Several studies have explored the biological effects and applications of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride:
- Case Study 1 : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer metabolism, showcasing its potential as a therapeutic agent against certain types of cancer.
- Case Study 2 : Research focused on the compound's use in modifying proteins to study their interactions with other biomolecules, providing insights into cellular mechanisms .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
